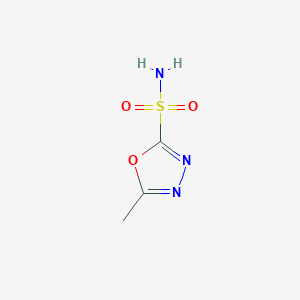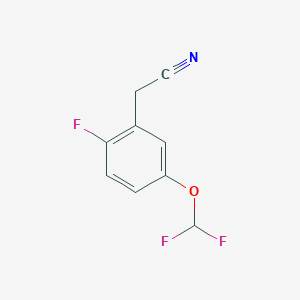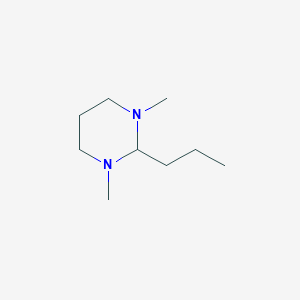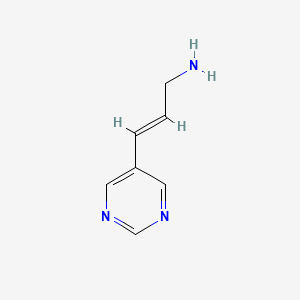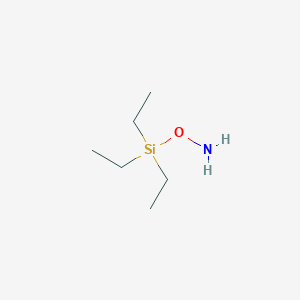![molecular formula C48H86S4Sn2 B13122484 [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves multiple steps:
Formation of the Core Structure: The core structure of the compound can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of Trimethylstannyl Groups: The trimethylstannyl groups can be introduced via a stannylation reaction using trimethyltin chloride and a suitable catalyst.
Attachment of Hexadecylsulfanyl Groups: The hexadecylsulfanyl groups can be attached through a thiol-ene reaction, where hexadecylthiol is reacted with an alkene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tin-carbon bonds, potentially leading to the formation of simpler organotin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler organotin compounds.
Substitution: Organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties. This compound may exhibit similar activities and can be explored for potential therapeutic applications.
Medicine
In medicine, organotin compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents
Industry
In industry, organotin compounds are used as catalysts, stabilizers, and intermediates in the production of various materials. This compound may find applications in these areas due to its unique properties.
Mecanismo De Acción
The mechanism of action of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is likely to involve interactions with cellular components, such as proteins and nucleic acids. The compound’s organotin moiety can interact with thiol groups in proteins, leading to potential biological effects. Additionally, the sulfur atoms in the compound may participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in various applications.
Hexadecylthiol: A sulfur-containing compound used in thiol-ene reactions.
Organotin sulfides: Compounds with similar sulfur-tin interactions.
Uniqueness
The uniqueness of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane lies in its complex structure, which combines multiple functional groups and offers diverse reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C48H86S4Sn2 |
|---|---|
Peso molecular |
1028.9 g/mol |
Nombre IUPAC |
[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane |
InChI |
InChI=1S/C42H68S4.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-45-42(39-37-31-35-43-40(37)41-38(39)32-36-44-41)46-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h31-32H,3-30,33-34H2,1-2H3;6*1H3;; |
Clave InChI |
ZXXQEKHWKVEYKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC(=C1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)SCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


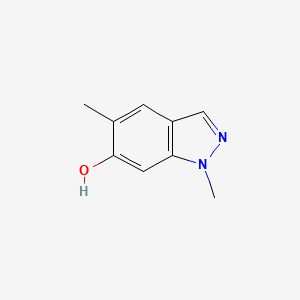
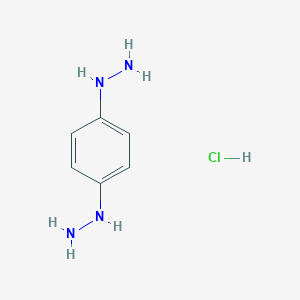

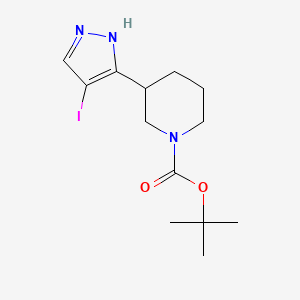
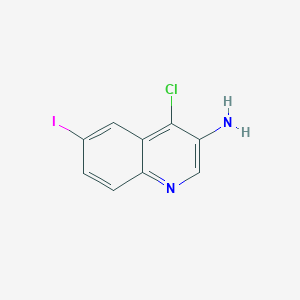
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
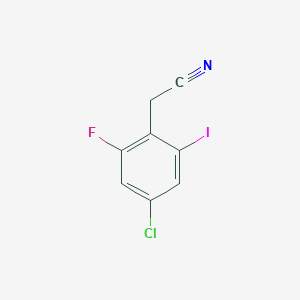
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)

